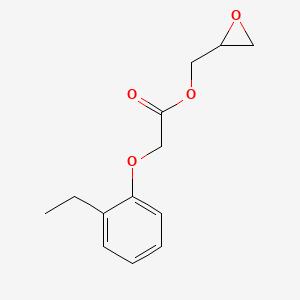

Oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate is a chemical compound with the molecular formula C13H16O4. It is used in various chemical reactions and has been mentioned in scientific literature .

Chemical Reactions Analysis

The compound has been mentioned in the context of the reaction of activated esters with epoxides . These reactions result in self-curable, highly flexible epoxy compounds .Aplicaciones Científicas De Investigación

Synthesis and Derivatives Formation

A significant area of research involves the synthesis of α-hydroxy acids and their derivatives from oxirane compounds, including Oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate. These compounds react with water, alcohols, or phenol to produce a range of products such as 2-substituted 2-hydroxyacetic acids, alkyl 2-alkoxyacetates, and phenyl 2-phenoxyacetates. Such reactions demonstrate the versatility of oxirane derivatives in organic synthesis, offering pathways to various bioactive molecules and intermediates used in further chemical transformations (Florac et al., 1991).

Rearrangement and Ring-Opening Reactions

Research has also explored the base-promoted rearrangement of oxiran-2-ylmethyl benzenesulfonates to synthesize 2-(phenoxymethyl)oxirane derivatives. This process not only forms new C-O bonds but also cleaves C-S bonds, showcasing an unusual reaction route with mild conditions and high efficiency. The findings from such studies provide insight into the reactivity of oxirane derivatives and open up new synthetic routes for complex organic molecules (Shen et al., 2017).

Application in Antimicrobial Agents

Another avenue of research involves the development of new biocidal compounds from Oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate derivatives for potential use in the plastic industry. These compounds have been synthesized and evaluated for their antimicrobial properties, indicating the potential of oxirane derivatives as additives in materials to enhance microbial resistance. Such applications are crucial for developing hygienic materials used in medical, food packaging, and water purification contexts (Zaiton et al., 2018).

Corrosion Inhibition

The corrosion inhibition effectiveness of aromatic epoxy monomers derived from Oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate on carbon steel in acidic solutions has been investigated, revealing that these compounds act as efficient corrosion inhibitors. Such studies highlight the potential of oxirane derivatives in protecting metals against corrosion, which is vital for extending the lifespan of metal structures and components in industrial applications (Dagdag et al., 2019).

Electrochromic Materials

Research on poly(3,4‐ethylenedioxythiophene) films functionalized with hydroxymethyl and ethylene oxide, synthesized from Oxiran-2-ylmethyl derivatives, indicates their potential in electrochromic devices. These materials exhibit significant electrochromic enhancement, including high contrast ratios and fast switching times, making them suitable for applications in smart windows, displays, and other optical devices (Zhang et al., 2014).

Propiedades

IUPAC Name |

oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-10-5-3-4-6-12(10)16-9-13(14)17-8-11-7-15-11/h3-6,11H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIFLAQXSUTJIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)OCC2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxiran-2-ylmethyl 2-(2-ethylphenoxy)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2812739.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxylate](/img/structure/B2812741.png)

![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) benzoate](/img/structure/B2812743.png)

![N-[2-[[Cyano-(2-methylphenyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2812748.png)

![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2812750.png)

![3-Methyl-5-[(pyrrolidin-2-yl)methoxy]-1,2,4-thiadiazole](/img/structure/B2812751.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2812753.png)

![3-sec-butyl-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2812757.png)